Cordysinin C/D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

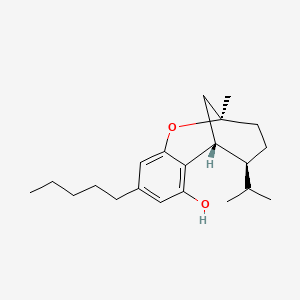

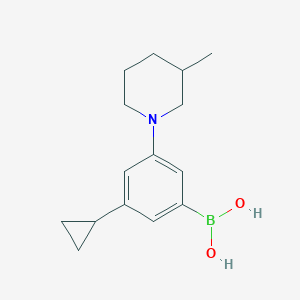

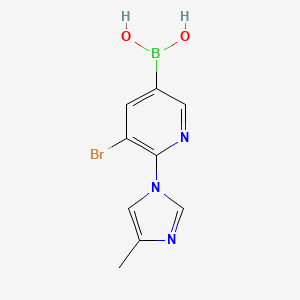

Cordysinin C and Cordysinin D are naturally occurring beta-carboline alkaloids isolated from the mycelia of Cordyceps species, particularly Cordyceps sinensis . These compounds have garnered attention due to their unique chemical structures and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cordysinin C and Cordysinin D can be synthesized through various chemical routes. The synthesis typically involves the formation of the beta-carboline core structure followed by specific functional group modifications. The optimal culture conditions for producing cordycepin, a related compound, include a pH of 5.5, temperature of 25°C, inoculum size of 8% v/v, inoculum age of 72 hours, and an incubation time of 24 days .

Industrial Production Methods

Industrial production of Cordysinin C and Cordysinin D involves large-scale fermentation processes using Cordyceps species. The mycelia are harvested, and the compounds are extracted using solvents such as ethanol. The extracts are then purified through chromatographic techniques to isolate the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Cordysinin C and Cordysinin D undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the beta-carboline core to tetrahydro-beta-carboline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the beta-carboline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry: These compounds serve as valuable intermediates in the synthesis of complex organic molecules.

Mechanism of Action

Cordysinin C and Cordysinin D exert their effects through multiple mechanisms:

Antimicrobial Action: They disrupt bacterial cell membranes and bind to bacterial genomic DNA, interfering with cellular functions and leading to cell death.

Immunomodulatory Effects: These compounds stimulate the production of cytokines such as interleukin-1β, interleukin-2, and tumor necrosis factor-α, enhancing the immune response.

Anticancer Activity: Cordysinin C and Cordysinin D induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Cordysinin C and Cordysinin D are part of the beta-carboline family, which includes other compounds such as harmane, harmine, and norharmane . Compared to these compounds, Cordysinin C and Cordysinin D exhibit unique structural features and biological activities:

Harmane: Known for its neurotoxic effects and potential role in neurodegenerative diseases.

Harmine: Exhibits antidepressant and anti-inflammatory properties.

Norharmane: Acts as a monoamine oxidase inhibitor and has been studied for its potential in treating depression and anxiety.

Cordysinin C and Cordysinin D stand out due to their potent antimicrobial and anticancer activities, making them promising candidates for further research and development .

Properties

CAS No. |

148683-93-6 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-(9H-pyrido[3,4-b]indol-1-yl)ethanol |

InChI |

InChI=1S/C13H12N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-8,15-16H,1H3 |

InChI Key |

GKXWQOGSNJJLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC2=C1NC3=CC=CC=C23)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)

![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)